4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid

Medicinal Chemistry ADME Lipophilicity

Researchers and procurement managers face challenges sourcing halogenated pyrroles with defined substitution patterns for SAR studies. This 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid offers: - **Distinct substitution pattern**: Dichloro at 4,5 positions + N-methyl eliminates H-bond donor, enhancing membrane permeability vs. non-methylated analog (CAS 39209-94-4). - **Synthetic utility**: Carboxylic acid handle for amide couplings; chlorine atoms enable late-stage cross-couplings (Suzuki, Buchwald-Hartwig). - **Application-ready**: Ideal for kinase inhibitor intermediates, agrochemical scaffolds, and method development. - **Reliable supply**: Stocked in research quantities with global shipping.

Molecular Formula C6H5Cl2NO2
Molecular Weight 194.01 g/mol
CAS No. 106116-22-7
Cat. No. B3417466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid
CAS106116-22-7
Molecular FormulaC6H5Cl2NO2
Molecular Weight194.01 g/mol
Structural Identifiers
SMILESCN1C(=CC(=C1Cl)Cl)C(=O)O
InChIInChI=1S/C6H5Cl2NO2/c1-9-4(6(10)11)2-3(7)5(9)8/h2H,1H3,(H,10,11)
InChIKeyHYTNNBPECCEHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-1-methyl-1H-pyrrole-2-carboxylic Acid Overview


4,5-Dichloro-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring with chlorine atoms at positions 4 and 5, a methyl group at position 1, and a carboxylic acid group at position 2 . With a molecular formula of C6H5Cl2NO2 and a molecular weight of 194.01 g/mol, it serves as a specialized molecular building block in medicinal chemistry and organic synthesis . Its structure, featuring a specific dichloro substitution pattern and an N-methyl group, distinguishes it from other pyrrole-2-carboxylic acid derivatives, influencing its physicochemical properties and potential for use in the synthesis of bioactive molecules [1].

4,5-Dichloro-1-methyl-1H-pyrrole-2-carboxylic Acid Substitution Risks


Within the pyrrole-2-carboxylic acid class, seemingly minor structural modifications profoundly impact chemical reactivity, biological activity, and physicochemical properties. The specific substitution pattern of 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid dictates its unique behavior. The presence and position of the chlorine atoms influence the electron density of the aromatic ring, affecting its participation in reactions like Suzuki couplings or electrophilic substitutions . Simultaneously, the N-methyl group is crucial for eliminating a hydrogen bond donor, which can significantly alter metabolic stability and membrane permeability compared to its non-methylated counterpart, 4,5-dichloro-1H-pyrrole-2-carboxylic acid (CAS 39209-94-4) . Therefore, substituting it with a regioisomer like 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 24691-30-3) or a mono-halogenated derivative will likely result in divergent synthetic outcomes and biological profiles, rendering it non-interchangeable for structure-activity relationship (SAR) studies [1].

4,5-Dichloro-1-methyl-1H-pyrrole-2-carboxylic Acid Evidence


Enhanced Lipophilicity & Membrane Permeability

The N-methyl group in the target compound eliminates a hydrogen bond donor and increases lipophilicity relative to the non-methylated analog, 4,5-dichloro-1H-pyrrole-2-carboxylic acid. This modification is associated with improved passive membrane permeability, a critical factor for intracellular target engagement . While experimental logP for the target compound is not published, the calculated logP for the closely related 1-methyl-1H-pyrrole-2-carboxylic acid is 0.72 , which serves as a baseline. The addition of two chlorine atoms is known to further increase lipophilicity, as observed in the calculated logP of 2.02 for the analogous 4,5-dichloro-1-methyl-1H-imidazole [1], suggesting the target compound's logP will be significantly higher than its non-methylated and non-chlorinated counterparts.

Medicinal Chemistry ADME Lipophilicity

Distinct Regiochemical Reactivity

The target compound is a regioisomer of 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 24691-30-3). This positional isomerism leads to divergent chemical reactivity, particularly in cross-coupling reactions. For example, a study on related pyrrole carboxylates demonstrates that the position of halogen substituents dictates the site and efficiency of Suzuki-Miyaura couplings, which are fundamental for constructing complex pharmaceutical scaffolds [1]. This is supported by patent literature where the 3,4-dichloro-5-methyl isomer is explicitly named as an intermediate in the synthesis of antibacterial agents targeting DNA gyrase and topoisomerase IV [2]. The 4,5-dichloro substitution pattern in the target compound offers a distinct electronic environment and steric profile, leading to different reaction outcomes and final products.

Organic Synthesis Regioselectivity Medicinal Chemistry

N-Methylation and Metabolic Stability

The N-methyl group on the pyrrole ring is a well-established strategy to block a primary site of oxidative metabolism. In pyrrole-containing compounds, the N-H group can be a substrate for cytochrome P450 enzymes, leading to N-hydroxylation and subsequent deactivation or toxicity [1]. By replacing the hydrogen with a methyl group, 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid eliminates this major metabolic soft spot. While direct comparative microsomal stability data for this specific compound versus 4,5-dichloro-1H-pyrrole-2-carboxylic acid is not available, the principle is a cornerstone of medicinal chemistry and supported by studies on N-methylated heterocycles demonstrating reduced clearance and prolonged half-life .

Drug Metabolism ADME Medicinal Chemistry

High Purity & Commercial Availability

Consistent and reliable sourcing is critical for reproducible research and industrial processes. 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid is commercially available from multiple reputable vendors at a specified purity of 98%, ensuring high quality for synthesis . In contrast, some close analogs, such as the 3,4-dichloro-5-methyl regioisomer, may be less widely stocked or available only at lower purities, which can introduce variability and require additional purification steps. The established supply chain for this specific compound reduces procurement lead times and guarantees batch-to-batch consistency, a key advantage for both academic and industrial scale-up projects .

Chemical Sourcing Reproducibility Procurement

4,5-Dichloro-1-methyl-1H-pyrrole-2-carboxylic Acid Applications


Kinase Inhibitor Scaffold Synthesis

This compound is ideally suited as a key intermediate in the synthesis of kinase inhibitors and other enzyme modulators. Its specific 4,5-dichloro substitution pattern provides a unique handle for creating diverse chemical libraries. For instance, it can be used to prepare pyrrolo[2,3-d]pyrimidine analogs, a privileged scaffold in kinase drug discovery [1]. The chlorine atoms can be exploited for late-stage functionalization, while the carboxylic acid offers a convenient attachment point for amide coupling reactions to introduce various vectors .

Agrochemical Discovery: Pesticides & Herbicides

Halogenated pyrroles are well-known pharmacophores in agrochemicals, including insecticides and fungicides. The high lipophilicity imparted by the dichloro and N-methyl groups (as discussed in Section 3) is a desirable trait for the penetration of insect cuticle or plant tissue. This compound can serve as a core scaffold for designing new crop protection agents with improved efficacy and environmental profiles .

Regioselective Cross-Coupling Methodology

Due to its unique halogen substitution pattern adjacent to a reactive carboxylic acid handle, this compound is a valuable substrate for developing new synthetic methods. It can be used to study the regioselectivity of palladium-catalyzed cross-couplings, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, where the two chlorine atoms may exhibit differential reactivity under specific catalytic conditions . This research can lead to more efficient routes for complex heterocyclic molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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